

Understanding the Pharmacokinetics of CRT0066101 Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

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Introduction

CRT0066101 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.^{[1][2][3]} It demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and has shown efficacy in preclinical tumor models, making it a compound of interest for further development.^{[1][4][5]} This technical guide provides a comprehensive overview of the available pharmacokinetic data and the methodologies used to assess the absorption, distribution, metabolism, and excretion (ADME) of CRT0066101.

Core Pharmacokinetic Parameters

While comprehensive human pharmacokinetic data for **CRT0066101 dihydrochloride** is not publicly available, preclinical studies in mice provide initial insights into its pharmacokinetic profile.

Parameter	Value	Species	Dosing	Reference
Peak Tumor Concentration	12 μ M	Mouse (CD-1)	80 mg/kg, single oral dose	[1] [6]
Time to Peak Tumor Concentration (Tmax)	2 hours	Mouse (CD-1)	80 mg/kg, single oral dose	[1] [6]

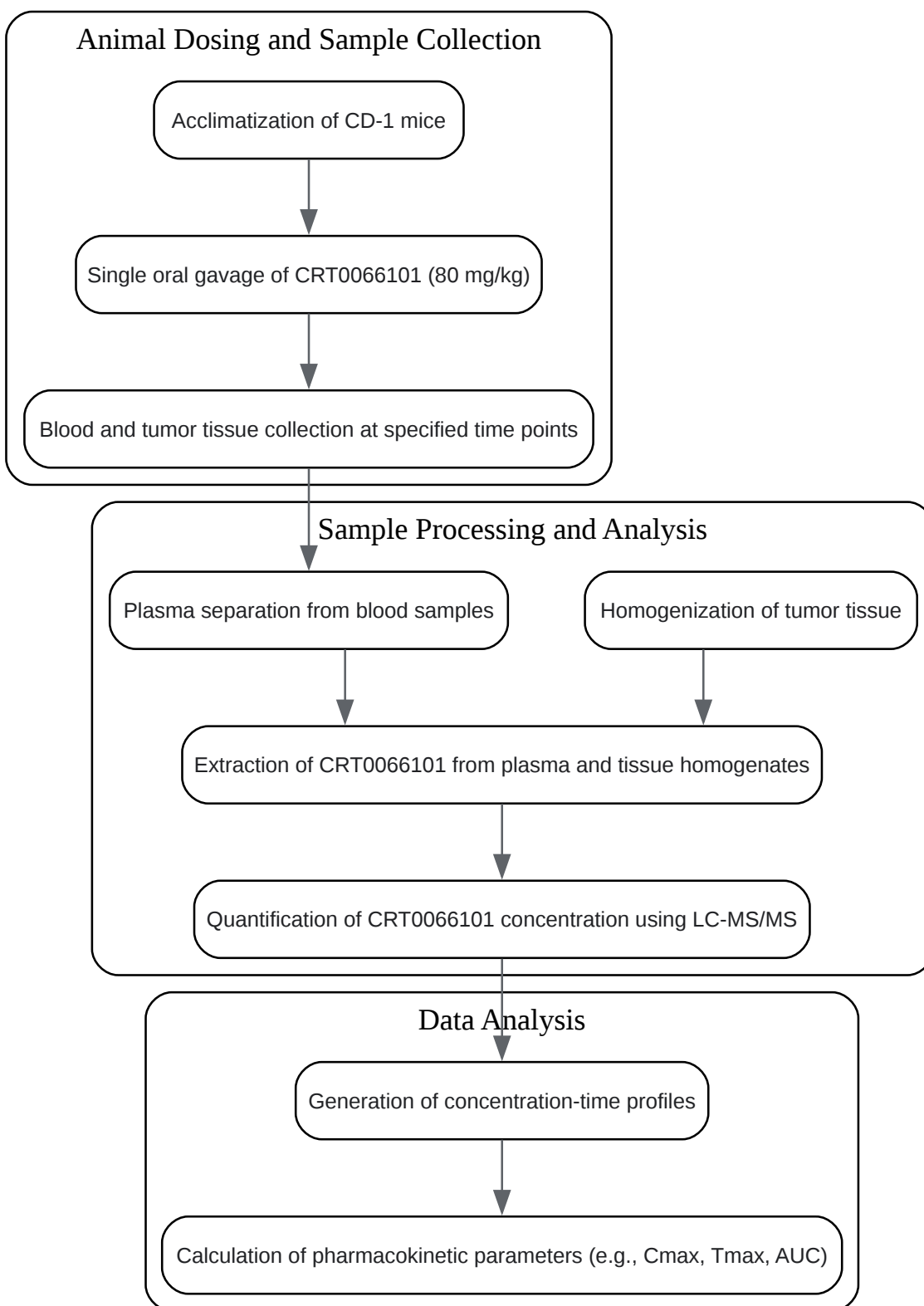
Note: The data presented is derived from a single preclinical study and further investigation is required to fully characterize the pharmacokinetic profile of CRT0066101.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of pharmacokinetic data. The following sections outline the typical protocols employed in the preclinical evaluation of CRT0066101.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the general workflow for determining the pharmacokinetic profile of CRT0066101 in a murine model.

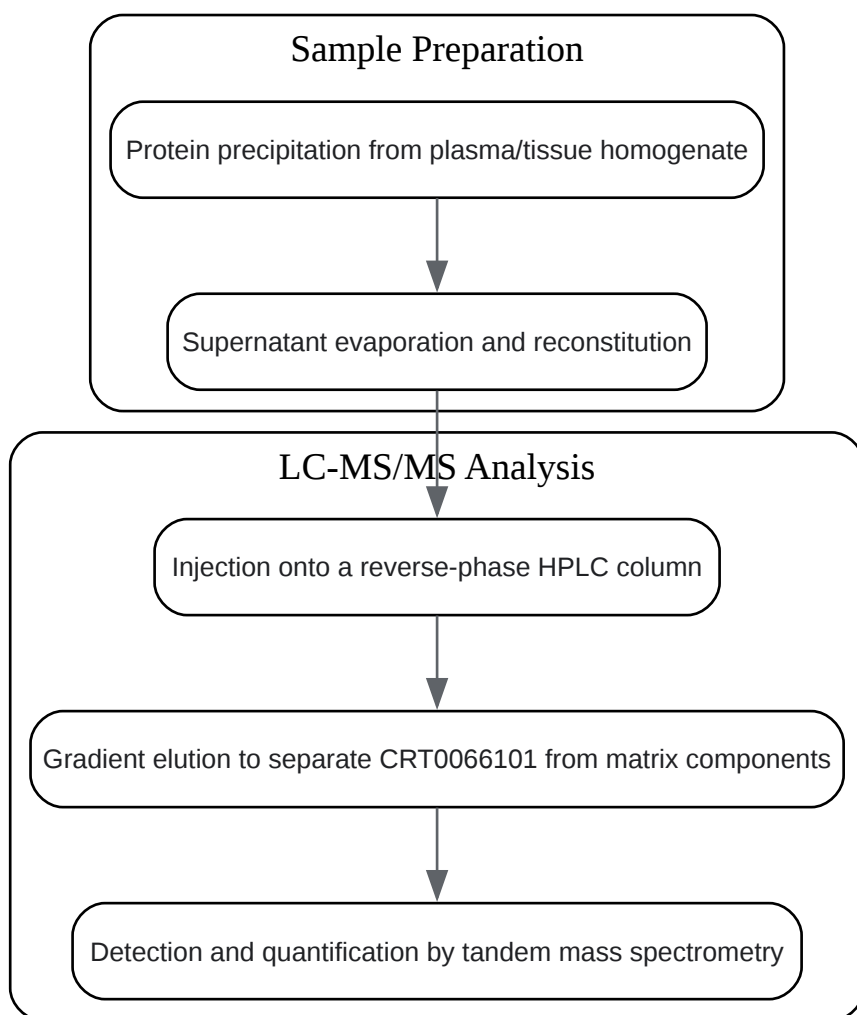


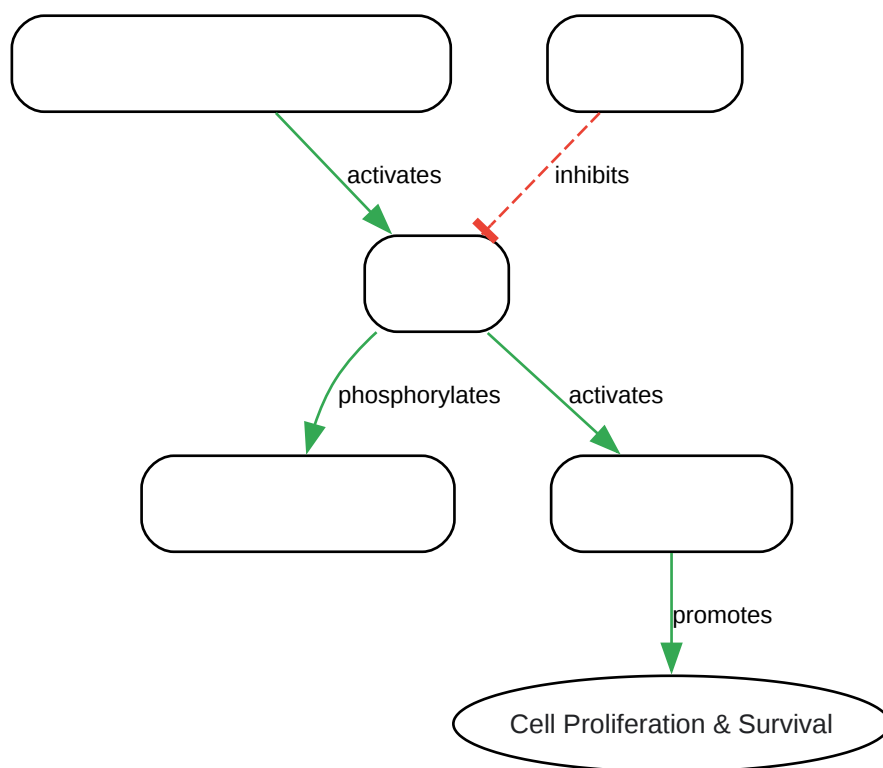
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Figure 1: General workflow for a murine pharmacokinetic study.

Bioanalytical Method for Quantification

The accurate quantification of CRT0066101 in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for this purpose.





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